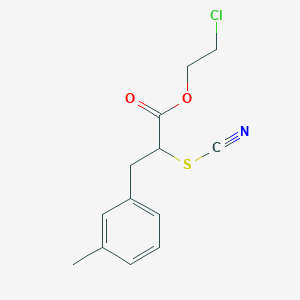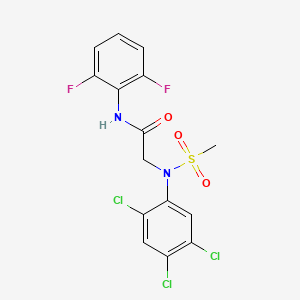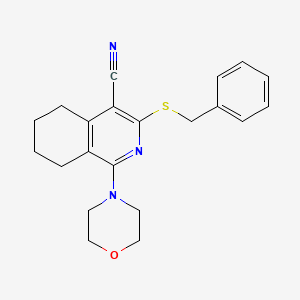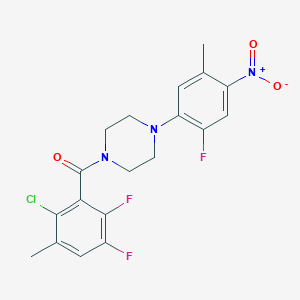
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate (CMTP) is a synthetic compound that has been used in various scientific research applications. It is a thiocyanate ester derivative of 2-chloroethyl ethyl sulfide, which is a chemical warfare agent. CMTP has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate involves the activation of the caspase pathway, which leads to apoptosis in cancer cells. 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate also inhibits the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition leads to the accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately leads to paralysis.
Biochemical and Physiological Effects:
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate has been shown to have both biochemical and physiological effects. Biochemically, 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate inhibits the activity of acetylcholinesterase, as mentioned earlier. Physiologically, 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate causes respiratory distress, convulsions, and ultimately death in animals. However, at lower doses, 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate has been shown to have anticancer and insecticidal effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate in lab experiments is its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells, which could lead to the development of new cancer therapies. However, one limitation is its toxicity, which makes it difficult to work with. Special precautions must be taken when handling 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate to avoid exposure.
Zukünftige Richtungen
There are several future directions for 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate research. One area of research could focus on optimizing the synthesis method to obtain higher yields of 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate. Another area of research could focus on developing new cancer therapies based on the mechanism of action of 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate. Additionally, research could focus on developing safer methods for handling 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate in the lab. Finally, research could focus on the potential use of 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate as a decontaminant for surfaces contaminated with chemical warfare agents.
Conclusion:
In conclusion, 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate (2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate) is a synthetic compound that has been used in various scientific research applications. Its mechanism of action involves the activation of the caspase pathway and inhibition of acetylcholinesterase. 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate has both advantages and limitations for lab experiments, and there are several future directions for 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate research. Overall, 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate has the potential to be a valuable tool in the development of new cancer therapies and as a decontaminant for surfaces contaminated with chemical warfare agents.
Synthesemethoden
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate can be synthesized using different methods, including the reaction of 2-chloroethyl ethyl sulfide with 3-(3-methylphenyl) propionitrile followed by reaction with thiocyanate ion. Another method involves the reaction of 2-chloroethyl ethyl sulfide with 3-(3-methylphenyl) propionic acid followed by reaction with thionyl chloride and thiourea. These methods have been optimized to obtain high yields of 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate.
Wissenschaftliche Forschungsanwendungen
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate induces apoptosis in cancer cells by activating the caspase pathway. 2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate has also been studied for its potential use as an insecticide and as a chemical agent for the decontamination of surfaces contaminated with chemical warfare agents.
Eigenschaften
IUPAC Name |
2-chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S/c1-10-3-2-4-11(7-10)8-12(18-9-15)13(16)17-6-5-14/h2-4,7,12H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBDAIFSQFLEPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)OCCCl)SC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl 3-(3-methylphenyl)-2-thiocyanatopropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5122930.png)
![6-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5122936.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5122949.png)

![1-ethyl-17-(4-methoxy-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5122957.png)

![8-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5122969.png)
![N-(3-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5122978.png)
![N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5122985.png)
![11-(2,4-dihydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5122995.png)
![ethyl 2-methyl-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B5122997.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-[2-(diethylamino)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5123013.png)
![5-(2,5-dichlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B5123023.png)